![molecular formula C16H13FN2O2S2 B2831686 2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 1798490-44-4](/img/structure/B2831686.png)
2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Description
2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide, also known as compound 1, is a small molecule inhibitor that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Fluorinated compounds often play a crucial role in drug discovery due to their impact on pharmacokinetics, metabolic stability, and receptor binding. Researchers have explored the potential of 2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide as a lead structure for developing novel pharmaceuticals. Its fluorine substitution can enhance bioavailability and alter interactions with biological targets. Investigating its binding affinity to specific receptors or enzymes could lead to the development of new therapeutic agents .
Radiochemistry and Imaging Agents
Fluorine-18 (18F) is a widely used positron-emitting radionuclide for PET (positron emission tomography) imaging. Researchers have synthesized 18F-substituted pyridines, including those derived from 2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide , as potential imaging agents. These compounds allow non-invasive visualization of biological processes, such as tumor metabolism, inflammation, and neuroreceptor distribution. The insertion of 18F into the pyridine ring followed by deprotection yields radiolabeled compounds suitable for PET imaging .
Anti-Fibrotic Activity
In the field of anti-fibrotic drug development, researchers have explored novel compounds to combat fibrosis-related diseases. Some derivatives of 2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide have demonstrated better anti-fibrosis activity than existing drugs like Pirfenidone. These investigations focus on inhibiting fibroblast activation and extracellular matrix deposition, potentially offering new therapeutic options .
Radiobiology and Cancer Therapy
Fluorinated compounds have been investigated for their potential in radiotherapy. Although not directly related to 2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide , understanding the behavior of fluorinated pyridines in cancer cells is essential. Researchers study their effects on cell viability, DNA repair mechanisms, and radiation sensitivity. The compound’s unique properties may contribute to improved local radiotherapy strategies .
Agricultural Chemistry
Fluorine-containing substituents are valuable in agrochemicals due to their impact on pesticide and herbicide efficacy. While not specific to this compound, the introduction of fluorine atoms into lead structures can enhance biological activity and environmental properties. Researchers explore fluorinated derivatives for crop protection and pest control .
Plant Hormones and Growth Regulators
Indole derivatives, including some fluorinated compounds, play essential roles in plant biology. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. Although not directly related to our compound, understanding the broader context of indole derivatives can inform research on plant growth regulators and signaling pathways .
properties
IUPAC Name |
2-fluoro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S2/c17-15-3-1-2-4-16(15)23(20,21)19-9-12-7-14(10-18-8-12)13-5-6-22-11-13/h1-8,10-11,19H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOHPHZQEDQYGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide |
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